molecular formula C13H15N5O6 B13945244 1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide CAS No. 61785-56-6

1-Piperazinecarboxylic acid, 4-(7-nitro-4-benzofurazanyl)-, ethyl ester, N-oxide

Cat. No.: B13945244
CAS No.: 61785-56-6
M. Wt: 337.29 g/mol
InChI Key: WEKPPFGPFSTMIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the reaction of 2,4-dinitrophenylhydrazine with ethyl 4-piperazinecarboxylate under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different applications, such as drug development and chemical research .

Scientific Research Applications

7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide involves the release of nitric oxide upon metabolism by glutathione S-transferases. Nitric oxide then exerts its effects by targeting various cellular sites, leading to post-translational modifications such as S-nitrosylation and DNA nitration. These modifications can induce apoptosis in cancer cells, making the compound a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(Ethoxycarbonyl)piperazin-1-yl]-4-nitrobenzofurazane 1-oxide is unique due to its ability to release nitric oxide, which has significant biological and therapeutic implications. Its structure allows for specific interactions with cellular targets, making it a valuable compound in scientific research and drug development .

Properties

CAS No.

61785-56-6

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

IUPAC Name

ethyl 4-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H15N5O6/c1-2-23-13(19)16-7-5-15(6-8-16)10-4-3-9(17(20)21)11-12(10)18(22)24-14-11/h3-4H,2,5-8H2,1H3

InChI Key

WEKPPFGPFSTMIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-]

Origin of Product

United States

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